1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the coupled intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anti-tubercular properties
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory studies, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have provided insights into the binding interactions between the compound and its protein targets.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct physicochemical properties and enhances its potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-methyl-N-(oxolan-2-ylmethyl)-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13(2)15-7-4-8-17-18(15)21-20(27-17)24(12-14-6-5-11-26-14)19(25)16-9-10-23(3)22-16/h4,7-10,13-14H,5-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSWAGHDMHRCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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